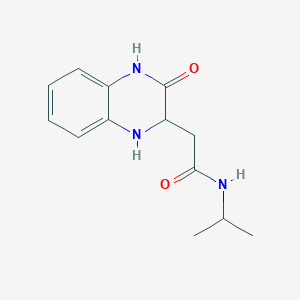

N-Isopropyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide

Description

Properties

IUPAC Name |

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-8(2)14-12(17)7-11-13(18)16-10-6-4-3-5-9(10)15-11/h3-6,8,11,15H,7H2,1-2H3,(H,14,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAIHRQTZFCECO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide typically involves the following steps:

Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Acetylation: The final step involves the acetylation of the quinoxaline derivative to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline core.

Reduction: Reduction reactions could potentially reduce the quinoxaline ring or the carbonyl group.

Substitution: Various substitution reactions can occur, especially at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce tetrahydroquinoxalines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Possible therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide would depend on its specific biological target. Generally, quinoxaline derivatives can interact with various enzymes, receptors, or nucleic acids, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

Table 1: Key Properties of Tetrahydroquinoxaline Acetamide Derivatives

*Estimated based on structural similarity to analogs.

Key Observations:

Substituent Effects on Lipophilicity :

- The isopropyl group in the target compound balances steric bulk and lipophilicity between the smaller N-propyl (CAS 1008189-19-2) and the larger N-cyclohexyl (CAS 1008018-85-6) derivatives. While all three share similar logP (~1.3), the cyclohexyl analog’s higher molecular weight (287.36 vs. 247.29) may reduce solubility but enhance membrane permeability .

- The 2-chlorophenyl and acetyl substituents in CAS 1008935-74-7 significantly increase logP (~2.5) and polar surface area (~90.0 Ų), suggesting altered solubility and target-binding profiles .

Hydrogen-Bonding Capacity: All analogs retain three hydrogen bond donors (amide NH, quinoxaline NH, and carbonyl O), critical for interactions with biological targets like enzymes or receptors.

Synthetic Pathways :

highlights a general method for synthesizing substituted acetamides via refluxing with thiouracil derivatives or cyclic amines in acetonitrile. This suggests that the target compound and its analogs may share similar synthetic routes, with substituents introduced via alkylation or acylation steps .

Structural and Functional Implications

N-Alkyl Substituents :

- N-Isopropyl : Intermediate steric bulk may optimize binding pocket occupancy compared to the less hindered N-propyl or the bulky N-cyclohexyl .

- N-Cyclohexyl : Increased hydrophobicity could enhance blood-brain barrier penetration but may reduce aqueous solubility .

Biological Activity

N-Isopropyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives. Its molecular formula is , and it has a molecular weight of approximately 232.28 g/mol. The structure features a quinoxaline moiety which is known for its diverse biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of related compounds within the quinoxaline family. For instance, a study demonstrated that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 13d | HeLa | 0.126 |

| 13d | SMMC-7721 | 0.071 |

| 13d | K562 | 0.164 |

The compound 13d inhibited tubulin polymerization (IC50 = 3.97 μM), arrested the cell cycle at the G2/M phase, and induced apoptosis in these cell lines, indicating its potential as an antitumor agent targeting tubulin dynamics .

The mechanism through which this compound exerts its biological effects appears to involve:

- Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.

- Cell Cycle Arrest : The G2/M phase arrest suggests that the compound may interfere with the normal progression of the cell cycle, leading to increased apoptosis.

- Induction of Apoptosis : Evidence indicates that these compounds can activate apoptotic pathways in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that quinoxaline derivatives possess antimicrobial activity. A study evaluating various derivatives indicated that some exhibited significant antibacterial effects against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of quinoxaline derivatives:

-

Anticancer Efficacy : A study reported on a series of synthesized quinoxaline derivatives demonstrating varying degrees of cytotoxicity against human cancer cell lines.

- Example : Compound 13d showed an IC50 value as low as 0.071 µM against SMMC-7721 cells.

-

Antimicrobial Screening : Another research focused on assessing the antimicrobial properties of similar compounds found that certain derivatives displayed promising antibacterial activity.

- Findings : Derivatives with specific substitutions showed enhanced activity compared to standard antibiotics.

Q & A

Q. Table 1: Structural Comparisons with Analogues

Basic Question: What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves:

Quinoxaline core formation : Cyclization of o-phenylenediamine derivatives with glyoxal under acidic conditions .

Acetamide coupling : Reacting the quinoxaline intermediate with isopropylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) .

Oxidation : Introduction of the 3-oxo group using oxidizing agents like KMnO₄ or H₂O₂ .

Q. Optimization Strategies :

- Temperature control : Maintain ≤60°C during coupling to prevent racemization .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve yield .

- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) for >95% purity .

Advanced Question: How can researchers resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) .

- Compound purity : Validate via HPLC-MS and ¹H/¹³C NMR to exclude impurities affecting results .

- Cell line specificity : Test across multiple models (e.g., HCT-116 vs. MCF-7) to identify context-dependent activity .

Case Study : A 2023 study noted discrepancies in COX-2 inhibition (75% vs. 40% in replicates). Root-cause analysis traced this to DMSO concentration variations (>1% destabilized the compound) .

Advanced Question: What computational and experimental methods are recommended for elucidating the mechanism of action?

Answer:

Stepwise Approach :

Molecular docking : Use AutoDock Vina to predict binding to targets like kinases or GPCRs. The tetrahydroquinoxaline core shows affinity for ATP-binding pockets .

Dynamic simulations : Run MD simulations (AMBER/CHARMM) to assess stability of ligand-target complexes over 100 ns .

In vitro validation :

- Enzyme assays : Measure inhibition of COX-2 or topoisomerase II .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .

Data Integration : Combine docking scores (e.g., ΔG = -9.2 kcal/mol) with IC₅₀ values to prioritize targets .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve potency against antimicrobial targets?

Answer:

SAR Design Framework :

Substituent variation : Synthesize analogues with:

- Halogens (F, Cl) at the phenyl ring for enhanced membrane penetration .

- Alkoxy groups (ethoxy, propoxy) to modulate solubility .

Bioisosteric replacement : Replace the acetamide with sulfonamide or urea to probe hydrogen-bonding effects .

Q. Table 2: SAR Trends in Analogues

| Modification | Antimicrobial Activity (MIC, μg/mL) |

|---|---|

| 4-Methylphenyl | 12.5 |

| 4-Fluorophenoxy | 6.2 |

| 3-Chlorophenyl | 3.8 |

Key Insight : Electron-withdrawing groups (e.g., -Cl) improve activity against Gram-negative strains .

Basic Question: What analytical techniques are essential for characterizing this compound and its derivatives?

Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to confirm CH₂ and CH₃ groups (e.g., isopropyl δ 1.2 ppm) .

- HRMS : Validate molecular formula (e.g., C₁₄H₁₉N₃O₂ requires m/z 284.1378) .

- X-ray crystallography : Use SHELXL to resolve stereochemistry; the tetrahydroquinoxaline ring often adopts a boat conformation .

Quality Control : Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Question: How should researchers approach scale-up synthesis while maintaining yield and purity?

Answer:

Scale-Up Protocol :

Continuous flow reactors : Optimize residence time for cyclization steps to reduce side products .

Catalyst recycling : Immobilize Pd on mesoporous silica for reusable hydrogenation .

In-line analytics : Implement PAT tools (e.g., FTIR) for real-time monitoring of reaction progress .

Yield-Purity Trade-off : Pilot data show that reducing temperature by 10°C during acetamide coupling increases purity from 85% to 92% but lowers yield by 8% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.